(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O3S with a molecular weight of approximately 378.47 g/mol. The compound features a dihydrobenzo[b][1,4]dioxin moiety coupled with a piperazine derivative containing a benzothiazole substituent. This unique structural combination is hypothesized to contribute to its biological efficacy.
Anticancer Properties
Recent studies have indicated that compounds similar to those derived from benzothiazole exhibit significant anticancer activity. For instance, benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms such as inducing apoptosis and inhibiting cell migration .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B7 | A431 | 1.5 | Induces apoptosis |
4i | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, the compound's structural components suggest potential anti-inflammatory effects. Benzothiazole derivatives have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . The ability to modulate inflammatory pathways may enhance the therapeutic profile of this compound in conditions characterized by chronic inflammation.
Table 2: Inflammatory Cytokine Modulation
Compound | Cytokine Level Reduction (%) | Concentration (µM) |
---|---|---|
B7 | IL-6: 60% | 2 |
TNF-α: 50% | 2 |
The biological activity of the compound can be attributed to its interaction with specific molecular targets involved in tumor progression and inflammation. Preliminary studies suggest that it may act as an antagonist at alpha(2)-adrenoceptors, which are implicated in neurodegenerative diseases and cancer . This receptor modulation could explain both its anticancer and anti-inflammatory effects.
Case Studies
A recent study evaluated a series of substituted benzothiazole compounds, including derivatives structurally related to our compound of interest. The findings demonstrated significant inhibition of tumor growth in xenograft models when treated with these compounds, highlighting their potential for development as therapeutic agents .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-11-15(2)20-19(12-14)29-22(23-20)25-7-5-24(6-8-25)21(26)16-3-4-17-18(13-16)28-10-9-27-17/h3-4,11-13H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJDLCAZLOOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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